Unveiling Verbenacine: A Technical Guide to Diterpene Structure Elucidation
Unveiling Verbenacine: A Technical Guide to Diterpene Structure Elucidation
This guide provides an in-depth technical exploration of the methodologies and logical framework required for the complete structure elucidation of verbenacine, a kaurane-type diterpene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, focusing instead on the strategic application of modern analytical techniques. We will dissect the causal relationships behind experimental choices, demonstrating how a confluence of spectroscopic and chemical data builds an unassailable structural proof.
Introduction: The Significance of Verbenacine
Foundational Analysis: Piecing Together the Molecular Blueprint
The initial characterization of a novel compound like verbenacine begins with establishing its fundamental chemical properties. This phase provides the initial constraints—the molecular formula and key functional groups—that guide all subsequent, more detailed structural analysis.
Molecular Formula Determination via High-Resolution Mass Spectrometry (HR-MS)
Causality of Choice: Before any structural bonds can be determined, the elemental composition must be known. Low-resolution mass spectrometry provides the molecular weight, but HR-MS provides the exact mass with high precision (typically to four or more decimal places). This precision is critical because it allows for the unambiguous calculation of the molecular formula by restricting the possible combinations of atoms (C, H, O, N, etc.) that could sum to that specific mass.[13][14][15]
For verbenacine, High-Resolution Mass Spectrometry (HR-MS) established the molecular formula as C₂₀H₃₀O₃.[12] This formula immediately provides a critical piece of information: the degree of unsaturation (DoU).
-
Degree of Unsaturation Calculation: DoU = C - (H/2) + (N/2) + 1 DoU = 20 - (30/2) + 0 + 1 = 20 - 15 + 1 = 6
A DoU of 6 indicates the presence of a total of six rings and/or double bonds in the molecule. This number serves as a fundamental check throughout the structure elucidation process.
Functional Group Identification with Infrared (IR) Spectroscopy
Causality of Choice: IR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups based on their characteristic vibrational frequencies. It provides a quick survey of the chemical functionalities present, which can then be confirmed and placed within the structure by NMR.
In the analysis of verbenacine, the IR spectrum showed key absorptions indicating:
-
Hydroxyl group (-OH): A broad band around 3374 cm⁻¹[12]
-
Carbonyl group (C=O): A sharp peak around 1728 cm⁻¹, characteristic of a carboxylic acid.[12]
-
Alkene (C=C): A vibration around 1635 cm⁻¹[12]
These initial findings are consistent with the molecular formula (C₂₀H₃₀O₃) and begin to account for the degrees of unsaturation. The carboxylic acid contains one C=O double bond, and the alkene contains one C=C double bond, accounting for two of the six degrees of unsaturation. The remaining four must therefore be attributed to a tetracyclic ring system, a common feature of kaurane diterpenes.
Constructing the Carbon Skeleton: The Power of 2D NMR
With the molecular formula and key functional groups identified, the next and most critical phase is to assemble the atoms into a coherent structure. This is accomplished primarily through a suite of two-dimensional Nuclear Magnetic Resonance (NMR) experiments. NMR spectroscopy provides detailed information about the chemical environment and connectivity of every carbon and proton in the molecule.[16][17]
Initial ¹H and ¹³C NMR Survey
A one-dimensional ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their integration (how many protons of each type), and their neighboring protons (multiplicity). The ¹³C NMR spectrum, often aided by a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, reveals the number of carbon atoms and classifies them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C).[16]
For verbenacine, the ¹³C NMR and DEPT spectra confirmed the presence of 20 carbon atoms, consistent with the molecular formula.[12]
Mapping Proton-Proton Connectivity: COSY
Causality of Choice: The Correlation Spectroscopy (COSY) experiment is the workhorse for establishing proton-proton (¹H-¹H) coupling networks.[18] It identifies protons that are on adjacent carbons (typically 2 or 3 bonds apart). By "walking" along these correlations, one can piece together fragments of the molecule.
The workflow for COSY analysis is as follows:
-
Identify a starting proton signal in the 1D spectrum.
-
Locate its diagonal peak in the 2D COSY spectrum.
-
Identify all off-diagonal "cross-peaks" connected to this diagonal peak.
-
Each cross-peak indicates a coupled proton. Following this connection to the other diagonal peak reveals the chemical shift of the coupled partner.
-
Repeat this process to build spin systems.
In verbenacine, COSY correlations were essential for tracing the connectivity within the individual rings of the kaurane skeleton.[2]
Direct Carbon-Proton Attachment: HSQC
Causality of Choice: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[18] This is a crucial step that links the proton framework (from ¹H and COSY spectra) to the carbon backbone (from ¹³C and DEPT spectra).
Each cross-peak in an HSQC spectrum represents a C-H bond. This allows for the unambiguous assignment of the ¹³C chemical shift for every protonated carbon in the molecule.
Assembling the Puzzle: Long-Range C-H Correlations with HMBC
Causality of Choice: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of a novel compound. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[16][18] These "long-range" correlations are the key to connecting the molecular fragments identified by COSY and bridging quaternary carbons, which have no attached protons and are therefore invisible in COSY and HSQC experiments.
The Logic of HMBC in Elucidating Verbenacine's Skeleton: The strategy involves using protons with unambiguous assignments (e.g., methyl singlets or distinct methine protons) as starting points to probe their surroundings. For verbenacine, key HMBC correlations would have included:[2][12]
-
Methyl Protons (Me-18, Me-20): The protons of the methyl groups are typically sharp singlets and excellent starting points. For instance, the protons of Me-18 would show correlations to C-3, C-4, C-5, and the carboxylic carbon C-19, definitively placing the two methyl groups and the carboxyl group on the quaternary carbon C-4.
-
Olefinic Proton (H-15): The proton on the double bond (H-15) would show correlations to carbons in the D-ring, helping to place the double bond at the C15-C16 position.
-
Carbinolic Proton (H-3): The proton on the carbon bearing the hydroxyl group (H-3) would show correlations to C-1, C-2, C-4, and C-5, locking down the position of the -OH group.
The following diagram illustrates the workflow for integrating these 2D NMR experiments.
Caption: Workflow for 2D NMR-based planar structure elucidation.
The culmination of this 2D NMR analysis provides a complete planar structure—a flat, 2D representation of which atoms are bonded to which. The next challenge is to define the molecule's three-dimensional architecture.
Defining the 3D Architecture: Stereochemistry
With the planar structure of verbenacine established, the crucial task of determining its stereochemistry remains. This involves defining the relative and absolute configuration of all stereocenters. For a complex tetracyclic system like a kaurane diterpene, this is primarily achieved using Nuclear Overhauser Effect (NOE) spectroscopy.
Relative Stereochemistry via NOESY
Causality of Choice: The Nuclear Overhauser Effect is a phenomenon where the polarization of one nucleus can be transferred to another nucleus if they are close in space (typically < 5 Å), regardless of whether they are connected through bonds. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these through-space correlations. It is the definitive NMR method for determining the relative orientation of atoms and thus the stereochemistry of the molecule.[19]
For verbenacine, key NOESY correlations were used to establish the chair/boat conformations of the rings and the relative orientations of substituents:[2][12]
-
Axial vs. Equatorial: The carbinolic proton at C-3 (H-3) showed a coupling constant indicative of its equatorial position, which implies the hydroxyl group is in the axial (α) orientation.[12]
-
Ring Junctions: NOE correlations between Me-20 (α-oriented) and protons H-6α and H-7α, and between H-5 (β-oriented) and Me-18β, helped establish the trans- and cis-fused nature of the ring system.[2][12]
-
Overall Shape: Correlations between protons on opposite ends of the molecule can confirm the overall folded or extended conformation of the tetracyclic skeleton.
This systematic analysis of NOESY cross-peaks allows for the construction of a complete 3D model of the molecule's relative stereochemistry.
Final Confirmation and Validation
Mass Spectrometry Fragmentation
Causality of Choice: While HR-MS gives the molecular formula, tandem mass spectrometry (MS/MS) provides structural information by breaking the molecule apart (fragmentation) and analyzing the masses of the resulting pieces. The fragmentation pattern is often characteristic of a particular molecular scaffold.[1][2][3][4] By analyzing the neutral losses and the m/z of the fragment ions, one can validate key structural features proposed by NMR. The fragmentation of verbenacine showed characteristic losses consistent with its proposed kaurane structure.[12]
Caption: Conceptual workflow of tandem mass spectrometry for structural validation.
Chemical Derivatization
Causality of Choice: Simple chemical reactions can be used to confirm the presence and number of specific functional groups. Reacting the molecule and observing the change in its properties (e.g., molecular weight, NMR shifts) provides definitive proof.
-
Acetylation: Reacting verbenacine with acetic anhydride yielded a mono-acetate derivative, confirming the presence of a single hydroxyl group. The downfield shift of the H-3 proton in the ¹H NMR spectrum of the acetate confirmed the location of this hydroxyl group at C-3.[12]
-
Methylation: Treatment with diazomethane produced a mono-methyl ester, confirming the presence of a single carboxylic acid group.[12]
The Gold Standard: Single-Crystal X-Ray Crystallography
Causality of Choice: X-ray crystallography is the ultimate arbiter of molecular structure.[20][21] If a suitable single crystal can be grown, this technique can determine the precise 3D coordinates of every atom in the molecule, providing an unambiguous determination of connectivity, relative stereochemistry, and, importantly, absolute stereochemistry.[12][22] While a crystal structure for verbenacine itself is not reported in the primary literature, this would be the definitive method to confirm the structure elucidated by spectroscopic means.
Summary of Spectroscopic Data for Verbenacine
The following table summarizes the key NMR assignments for verbenacine as established by the combination of 1D and 2D NMR experiments.[2]
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | 40.6 | 0.99 (ddd), 1.93 (ddd) | C-2, C-5, C-10 | H-2b, H-3 |
| 2 | 29.2 | 1.66 (m), 2.11 (ddd) | C-1, C-3, C-10 | H-1a, H-1b, Me-20 |
| 3 | 79.1 | 3.11 (dd, 4.8, 4.4) | C-1, C-2, C-4, C-5 | Me-18β, Me-17β, H-5β |
| 4 | 50.2 | - | - | - |
| 5 | 57.1 | 0.91 (m) | C-4, C-9, Me-18 | H-3β, H-9α |
| 15 | 136.1 | 5.06 (d, 0.8) | C-8, C-13, C-14, C-16 | H-13β, Me-17β |
| 16 | 143.6 | - | - | - |
| 17 | 15.5 | 1.69 (d, 0.8) | C-13, C-15, C-16 | H-13β, H-15 |
| 18 | 29.4 | 1.15 (s) | C-3, C-4, C-5, C-19 | H-3β, H-5β |
| 19 | 178.7 | - | - | - |
| 20 | 18.5 | 0.88 (s) | C-1, C-5, C-9, C-10 | H-6α, H-7α, H-1b |
Experimental Protocols
General Protocol for 2D NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified diterpene in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[23]
-
¹H Spectrum: Acquire a standard 1D proton spectrum to determine the spectral width and reference the chemical shift (e.g., to residual CHCl₃ at 7.26 ppm).
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum to identify CH/CH₃ vs. CH₂ carbons.
-
COSY: Set up a gradient-selected COSY (gCOSY) experiment. Use the proton spectral width. Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.[24]
-
HSQC: Set up a gradient-selected, sensitivity-enhanced HSQC experiment. Set the F2 (proton) dimension to the proton spectral width and the F1 (carbon) dimension to cover the expected carbon chemical shift range (~0-180 ppm). Optimize the ¹JCH coupling constant to ~145 Hz.
-
HMBC: Set up a gradient-selected HMBC experiment. Use the same spectral windows as the HSQC. Optimize the long-range coupling constant (ⁿJCH) to a value of 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.[25]
-
NOESY: Set up a phase-sensitive NOESY experiment. Use a mixing time appropriate for a molecule of this size (e.g., 500-800 ms) to allow for the buildup of NOE correlations.
-
Processing: Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase correct the spectra and calibrate the axes.
Protocol for High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.[13]
-
Calibration: Calibrate the instrument immediately prior to analysis using a known calibration standard to ensure high mass accuracy.
-
Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive or negative ion mode. For verbenacine, with its carboxylic acid, negative ion mode ([M-H]⁻) would be effective, while positive ion mode ([M+H]⁺ or [M+Na]⁺) is also commonly used.
-
Data Analysis: Determine the m/z of the molecular ion peak. Use the instrument's software to calculate the elemental composition that best fits the measured exact mass within a narrow tolerance (e.g., < 5 ppm).
Conclusion
The structure elucidation of verbenacine serves as a quintessential example of modern natural product chemistry. It showcases a logical and systematic progression from fundamental data points—molecular formula and functional groups—to a complex, three-dimensional structure. The process is anchored by the unparalleled power of 2D NMR, particularly the HMBC experiment, which connects molecular fragments into a complete whole. Each experimental choice is driven by a specific question, and the collective data forms a self-validating proof of structure. This guide has outlined not only the techniques used but the strategic reasoning behind their application, providing a robust framework for researchers tackling the structural challenges of novel bioactive compounds.
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